1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Description
1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially hydrogenated pyridine ring. The carboxylic acid group at position 3 enhances its polarity, making it a versatile intermediate in medicinal chemistry and materials science. Key properties include:
Properties
CAS No. |
1785611-07-5 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-5-4(9-10-6)2-1-3-8-5/h8H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
CANSPPZTVXEOJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2)C(=O)O)NC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common synthetic route starts with the preparation of a preformed pyrazole or pyridine, which is then subjected to cyclization reactions to form the desired bicyclic structure. For instance, the treatment of diphenylhydrazone and pyridine with iodine can yield the compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[4,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit specific kinases involved in cancer progression. A study demonstrated that certain derivatives can selectively target cancer cell lines, leading to apoptosis and reduced proliferation rates .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and colitis .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrazolo[4,3-b]pyridine derivatives. These compounds may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .
Materials Science
Polymer Chemistry
1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can serve as a building block for the synthesis of advanced polymeric materials. Its functional groups allow for easy modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .
Nanomaterials
This compound is also being explored in the field of nanotechnology. Its ability to form complexes with metal ions has led to the development of novel nanomaterials with applications in catalysis and sensor technology. The coordination chemistry of pyrazolo[4,3-b]pyridine derivatives enables the creation of metal-organic frameworks (MOFs) that exhibit unique electronic and photonic properties .
Agricultural Chemistry
Pesticide Development
Research into the agricultural applications of pyrazolo[4,3-b]pyridine derivatives has highlighted their potential as pesticide agents. These compounds can act as effective fungicides or herbicides due to their ability to disrupt specific biochemical pathways in target organisms .
Plant Growth Regulators
Additionally, certain derivatives have been studied for their role as plant growth regulators. They can influence plant metabolism and growth patterns, promoting better crop yields under various environmental conditions .
Case Study 1: Anticancer Activity
A series of experiments conducted on synthesized pyrazolo[4,3-b]pyridine derivatives showed promising results against breast cancer cell lines. The study highlighted a specific derivative that inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment.
Case Study 2: Polymer Applications
In a collaborative research project between universities and industry partners, pyrazolo[4,3-b]pyridine was incorporated into a polymer matrix used for drug delivery systems. The resulting material demonstrated enhanced drug release profiles compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Pyrazolo-pyridine carboxylic acid derivatives exhibit structural diversity based on ring substitution patterns, functional groups, and stereochemistry. Below is a systematic comparison:
Structural Isomerism and Substitution Patterns
Key Differences :
- Ring Fusion Position : The [4,3-b] vs. [4,3-c] fusion alters ring strain and electronic distribution, impacting reactivity .
- Functional Group Position : Carboxylic acid at position 3 vs. 7 influences hydrogen bonding and solubility .
Physicochemical Properties
Key Insights :
- Salt Forms : Dihydrochloride derivatives (e.g., ) improve aqueous solubility for biological assays.
- Ester vs. Acid : Ethyl esters (e.g., ) are precursors for carboxylic acids, requiring hydrolysis for activation .
Key Observations :
- Ester Hydrolysis : Common for generating carboxylic acids, with yields dependent on base strength .
- Protection Strategies : Boc groups enhance stability during multi-step syntheses .
Functional Relevance :
Q & A
Q. Methodological Answer :
- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the carboxyl group’s electron-withdrawing nature enhances binding to ATP pockets in kinases .
- Molecular Docking : Software like AutoDock Vina evaluates binding affinities to kinases (e.g., EGFR, VEGFR). Pyrazolo-pyridine derivatives show hydrogen bonding with Lys721 and hydrophobic interactions with Phe723 in EGFR .
Validation : - Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole NH at δ 12–13 ppm, pyridine CH₂ at δ 2.5–3.5 ppm) .
- FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and pyridine ring (C=N stretch ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 207.0645 for C₈H₇N₃O₂) .
Advanced: How do structural modifications (e.g., halogenation, methylation) impact solubility versus bioactivity in vitro?
Q. Methodological Answer :
- Halogenation (e.g., Cl, F) :
- Methylation :
- Compare logP (HPLC) and IC₅₀ (cell-free kinase assays) for derivatives .
Basic: What are the documented biological targets of pyrazolo-pyridine derivatives, and what assays validate these interactions?
Q. Methodological Answer :
- Kinases : EGFR, VEGFR, and CDK2 are primary targets. Validate via:
- Antimicrobial Activity : Test against Gram-negative bacteria (e.g., E. coli) using microdilution assays (MIC ≤ 16 µg/mL reported) .
Advanced: How can researchers resolve contradictions in solubility-stability data across different salt forms?
Q. Methodological Answer :
- Case Study : Hydrochloride salts improve solubility (>50 mg/mL in water) but may degrade under basic conditions. Free acids are stable but poorly soluble (<1 mg/mL) .
Strategies : - pH-Dependent Stability Studies : Use HPLC to monitor degradation products at pH 2–9 .
- Salt Screening : Test alternative counterions (e.g., sodium, potassium) for optimal solubility-stability balance .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Q. Methodological Answer :
- Common Issues :
- Byproducts from incomplete cyclization (e.g., open-chain intermediates).
- Residual solvents (e.g., DMF) in final products.
Solutions :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for intermediates .
- Recrystallization : Ethanol/water mixtures yield high-purity (>98%) crystals .
Advanced: What role do hydrogen-bonding motifs play in crystallographic packing, and how does this influence material properties?
Q. Methodological Answer :
- X-ray Crystallography : Reveals dimeric structures via carboxylic acid O-H⋯N hydrogen bonds (2.7–3.0 Å) .
- Impact :
- Enhanced thermal stability (decomposition >250°C).
- Anisotropic mechanical properties in solid-state formulations .
Basic: How are stability and shelf-life assessed under standard laboratory conditions?
Q. Methodological Answer :
- ICH Guidelines :
Advanced: What in silico tools predict ADMET properties, and how do results align with experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
